molecular formula C28H42O5 B1263709 12-epi-19-O-methylscalarin

12-epi-19-O-methylscalarin

Cat. No. B1263709
M. Wt: 458.6 g/mol
InChI Key: UZTVCYOWDJHTOU-QLFGBWBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-epi-19-O-methylscalarin is a scalarane sesterterpenoid that is 12-epi-scalarin in which the hydorxy group at position 19 is replaced by a methoxy group. It has been isolated from the sponge, Hyattella species. It has a role as an animal metabolite. It is a scalarane sesterterpenoid, an acetate ester, an organic heteropentacyclic compound and a gamma-lactone. It derives from a 12-epi-scalarin.

Scientific Research Applications

Cytotoxic and Anticancer Properties

  • Cytotoxic Activities Against Cancer Cells : Scalarane sesterterpenoids, including a compound closely related to 12-epi-19-O-methylscalarin, demonstrated strong cytotoxic activities against adult T-cell leukemia (ATL) and S1T cells. This indicates its potential application in cancer treatment (Phan et al., 2018).

  • Mechanism of Action in Cancer Therapy : Epigenetic drugs, known as epi-drugs, can affect cancer cell cycle, angiogenesis, proliferation, and migration. Although 12-epi-19-O-methylscalarin is not directly mentioned, this general information about epi-drugs can be relevant to understanding its mechanism in cancer therapy (Yang et al., 2021).

  • Impact on HeLa Cells via MAPK/ERK Pathway : A study on a scalarane sesterterpenoid closely related to 12-epi-19-O-methylscalarin showed its ability to induce apoptosis in cervical cancer HeLa cells via the MAPK/ERK pathway and modulate the nuclear receptor Nur77 (Zhou et al., 2020).

Epigenetic Influence

  • Role in Epigenetic Modifications : Epigenetic modifications, critical for gene expression regulation, can be influenced by compounds like 12-epi-19-O-methylscalarin, as part of the broader category of epi-drugs. These modifications are reversible and regulated by epigenetic enzymes, with a significant impact on cancer progression and treatment (Falahi et al., 2015).

  • Implications in Genetic and Epigenetic Research : Ongoing research in genetics, genomics, and epigenetics, including areas potentially impacted by compounds like 12-epi-19-O-methylscalarin, highlight novel pathways in cartilage biology and osteoarthritis. This signifies the compound's possible relevance in genetic and epigenetic studies related to various diseases (Meurs, 2017).

properties

Product Name

12-epi-19-O-methylscalarin

Molecular Formula

C28H42O5

Molecular Weight

458.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-methoxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C28H42O5/c1-16(29)32-21-15-20-26(4)13-8-12-25(2,3)18(26)11-14-27(20,5)19-10-9-17-22(28(19,21)6)24(31-7)33-23(17)30/h9,18-22,24H,8,10-15H2,1-7H3/t18-,19-,20+,21+,22+,24+,26-,27-,28+/m0/s1

InChI Key

UZTVCYOWDJHTOU-QLFGBWBRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)OC)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)OC)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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